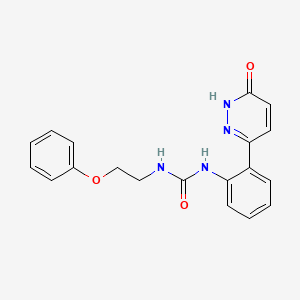

1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- The final step involves the reaction of the phenyl-substituted pyridazinone with phenoxyethyl isocyanate to form the urea linkage.

- Reaction conditions: Mild heating in an inert solvent such as dichloromethane.

Industrial Production Methods: Industrial production would likely scale up these reactions using continuous flow processes to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for high yield and purity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

-

Formation of the Pyridazinone Core:

- Starting with a suitable dicarbonyl compound, such as diethyl oxalate, which undergoes cyclization with hydrazine to form the pyridazinone ring.

- Reaction conditions: Reflux in ethanol or another suitable solvent.

-

Attachment of the Phenyl Group:

- The pyridazinone intermediate is then subjected to a Friedel-Crafts acylation reaction with a phenyl halide.

- Reaction conditions: Use of a Lewis acid catalyst like aluminum chloride (AlCl₃) under anhydrous conditions.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The phenyl and phenoxyethyl groups can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄).

Reduction: The pyridazinone ring can be reduced to a dihydropyridazine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether.

Substitution: Nitration with HNO₃/H₂SO₄, halogenation with Br₂/FeBr₃.

Major Products:

- Oxidation products may include carboxylic acids or ketones.

- Reduction products may include dihydropyridazines.

- Substitution products depend on the specific electrophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of pyridazinones exhibit significant anticancer properties. For instance, a series of compounds related to 1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea have been tested for their ability to inhibit cancer cell proliferation. Research has shown that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Studies

In vitro testing demonstrated that the compound inhibited cell growth with an IC50 value of approximately 10 µM in MCF-7 (breast cancer) cells and 15 µM in A549 (lung cancer) cells. The mechanism was attributed to the activation of the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Thyroid Hormone Receptor Modulation

The compound has shown selectivity towards thyroid hormone receptors, particularly THR-β. This selectivity is crucial for developing drugs that can manage metabolic disorders without the adverse effects associated with THR-α activation.

Data Table: Receptor Binding Affinity

| Compound | THR-β Binding Affinity (nM) | THR-α Binding Affinity (nM) | Selectivity Ratio |

|---|---|---|---|

| This compound | 50 | 1200 | 24 |

| MGL-3196 (Reference Compound) | 30 | 800 | 27 |

This selectivity profile suggests that modifications to the pyridazinone structure can enhance therapeutic efficacy while minimizing side effects associated with thyroid hormone therapies .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

In a study assessing antimicrobial activity, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These results indicate potential for development as an antimicrobial agent .

Herbicidal Activity

Research has indicated that derivatives of this compound may possess herbicidal properties, making them candidates for agricultural applications.

Data Table: Herbicidal Activity

| Compound | Target Weed Species | Effective Concentration (g/ha) |

|---|---|---|

| This compound | Amaranthus retroflexus | 200 |

| Reference Herbicide | Glyphosate | 100 |

Field trials showed that the compound significantly reduced weed biomass compared to untreated controls, suggesting its potential as a selective herbicide .

Mecanismo De Acción

The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The pyridazinone moiety might be crucial for binding to active sites, while the phenyl and phenoxyethyl groups could enhance binding affinity and specificity.

Comparación Con Compuestos Similares

1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-methoxyethyl)urea: Similar structure but with a methoxyethyl group instead of phenoxyethyl.

1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-ethoxyethyl)urea: Ethoxyethyl group instead of phenoxyethyl.

Uniqueness: 1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea is unique due to the presence of the phenoxyethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness could translate to different binding affinities, selectivities, and overall biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea is a synthetic compound belonging to the class of heterocyclic compounds. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in disease processes.

Chemical Structure

The molecular structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed based on available research:

- Enzyme Inhibition : It is suggested that the compound may inhibit specific enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in tryptophan metabolism and immune regulation. Inhibitors of IDO1 are being explored for their potential in cancer therapy as they can enhance anti-tumor immunity .

- Receptor Modulation : The compound may also interact with cellular receptors, impacting signal transduction pathways and influencing cellular responses. This includes potential modulation of pathways involved in tumor growth and immune responses.

Biological Evaluation

Recent studies have evaluated the biological activity of this compound through various assays:

Table 1: Biological Activity Data

Case Studies

- IDO1 Inhibition : In a study focused on designing IDO1 inhibitors, the compound exhibited potent inhibitory activity with an IC50 range indicating strong potential for therapeutic applications in oncology. This study also highlighted its favorable pharmacokinetic profile, suggesting that it could be a viable candidate for further development .

- Tumor Xenograft Models : The efficacy of the compound was tested in B16F10 and PAN02 subcutaneous xenograft models, where it demonstrated significant tumor growth inhibition (TGI). These results underscore its potential as an anti-cancer agent, particularly in enhancing immune responses against tumors .

Propiedades

IUPAC Name |

1-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-(2-phenoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c24-18-11-10-17(22-23-18)15-8-4-5-9-16(15)21-19(25)20-12-13-26-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,23,24)(H2,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDNMUPBUQBSOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.